molecular formula C40H56O2 B1255129 Semi-beta-carotenone

Semi-beta-carotenone

Cat. No.: B1255129
M. Wt: 568.9 g/mol
InChI Key: PDBIWYOLPQXSTF-JLTXGRSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semi-beta-carotenone is a specialized carotenoid compound offered for research purposes. Carotenoids are a class of tetraterpenoids known for their roles as antioxidants and as precursors to vitamin A. Researchers investigate these compounds for their ability to quench singlet oxygen and scavenge free radicals, which is of interest in studies related to oxidative stress . The specific structure of Semi-beta-carotenone may be of value in metabolic studies, photochemical research, and exploring the mechanisms of carotenoid cleavage enzymes. This product is provided as a high-purity standard to ensure experimental reliability and reproducibility. It is intended for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the available safety data sheets for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

IUPAC Name

(8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-8,10,12,14,16,18,20,22,24-nonaene-2,7-dione

InChI

InChI=1S/C40H56O2/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38(42)40(9,10)30-16-24-36(6)41/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+

InChI Key

PDBIWYOLPQXSTF-JLTXGRSLSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)CCCC(=O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C

Origin of Product

United States

Natural Occurrence and Metabolic Pathways of Semi Beta Carotenone

Biosynthetic Derivation and Precursors

Semi-beta-carotenone is structurally related to beta-carotene (B85742), a prominent tetraterpenoid carotenoid synthesized biochemically from eight isoprene (B109036) units wikipedia.orgwikipedia.org. While beta-carotene is a precursor to essential compounds like Vitamin A nih.govscirp.org, Semi-beta-carotenone's derivation appears to be more closely associated with modifications or degradation of the beta-carotene structure rather than being a direct product of the main enzymatic biosynthetic pathway leading to C40 carotenoids. Semi-beta-carotenone is described as a secocarotenoid, a type of carotenoid in which a bond between two adjacent carbon atoms, excluding the C(I) and C(6) bond in a ring, has been broken rsc.org.

Beta-carotene is a central molecule in carotenoid metabolic flux, serving as a precursor for various apocarotenoids through enzymatic cleavage nih.govnih.gov. While the primary metabolic flux of beta-carotene in some organisms leads to the formation of retinal via central cleavage catalyzed by enzymes like beta,beta-carotene-15,15'-monooxygenase (BCMO1) nih.govnih.govresearchgate.netnih.gov, Semi-beta-carotenone is not typically presented as a direct product of this central or other well-established enzymatic cleavage pathways that yield apocarotenals or apocarotenones for signaling molecules like strigolactones or abscisic acid frontiersin.orgresearchgate.netuniprot.org. Its formation seems to occur alongside or as a result of processes that alter the intact beta-carotene structure, potentially diverting from the main metabolic flow.

Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron enzymes that catalyze the oxidative cleavage of carbon-carbon double bonds in carotenoids, producing apocarotenoids frontiersin.orgresearchgate.netkaust.edu.samdpi.com. These enzymes play crucial roles in generating a diverse range of apocarotenoids with various biological functions researchgate.netkaust.edu.samdpi.com. While CCDs are involved in the formation of apocarotenones, such as beta-apo-13-carotenone (B1663481) produced by CCD8 uniprot.org, Semi-beta-carotenone is more frequently identified as a product of oxidative degradation rather than a direct enzymatic cleavage product catalyzed by known CCDs in the same manner as other apocarotenoids researchgate.netresearchgate.net. However, the broad activity of some CCDs on various carotenoid substrates and the potential for further modification of initial cleavage products suggest a possible, albeit less direct, link to enzymatic biotransformation pathways in its broader sense.

Relation to Beta-Carotene Metabolic Flux

Non-Enzymatic Degradation Pathways and Formation in Biological Systems

Semi-beta-carotenone has been identified as a product formed through the non-enzymatic degradation of beta-carotene hmdb.caresearchgate.netresearchgate.netuni.luuni-freiburg.de. This degradation can occur in biological systems and in vitro under various oxidative conditions.

Carotenoids, including beta-carotene, are susceptible to oxidative degradation due to their highly unsaturated polyene chains hmdb.carsc.orgresearchgate.netfrontiersin.orguni.luuni-freiburg.denih.govresearchgate.net. Non-enzymatic oxidation can be initiated by various mechanisms, including photooxidation (degradation induced by light) and radical-mediated processes hmdb.caresearchgate.netuni.luuni-freiburg.denih.govresearchgate.net. These mechanisms can lead to the cleavage of double bonds within the carotenoid structure, resulting in the formation of various degradation products, including apocarotenals and apocarotenones researchgate.netresearchgate.netcirad.fr. Semi-beta-carotenone has been identified among the products formed from beta-carotene oxidation researchgate.netresearchgate.net. Radical attack followed by homolytic internal substitution has been suggested as a possible mechanism for the formation of epoxides, which can subsequently lead to apocarotenones and apocarotenals cirad.fr.

Chemical oxidation studies using strong oxidizing agents have served as models to understand the degradation pathways of carotenoids. For instance, the oxidation of beta-carotene using potassium permanganate (B83412) (KMnO4) has been shown to yield various oxidation products, including Semi-beta-carotenone, alongside a series of beta-apocarotenals researchgate.netresearchgate.netcirad.fr. Similarly, studies investigating the degradation of beta-carotene in the presence of ozone (O3) have identified various oxidation products resulting from the cleavage of double bonds through mechanisms like the Criegee mechanism researchgate.netmdpi.com. These chemical oxidation models provide insights into the types of products, including Semi-beta-carotenone, that can be generated from beta-carotene through non-enzymatic oxidative cleavage.

Oxidative Cleavage Mechanisms (e.g., photooxidation, radical-mediated degradation)

Presence and Distribution in Organisms and Natural Matrices

Semi-beta-carotenone has been detected in certain natural sources. It has been found in young leaves of cycads researchgate.net. While the distribution of Semi-beta-carotenone in organisms and natural matrices is not as extensively documented as that of its precursor, beta-carotene, its identification in specific plant tissues suggests its natural occurrence, likely as a product of carotenoid metabolism or degradation within these organisms wikipedia.orgresearchgate.netcsic.es. Research using model systems has also shown its formation during the oxidation of beta-carotene in aqueous environments zu.edu.pk.

Synthetic Methodologies for Semi Beta Carotenone and Its Analogs

Laboratory Synthesis Routes

Semi-beta-carotenone can be formed as a product of the oxidation of beta-carotene (B85742). researchgate.netnih.gov One established laboratory method for generating semi-beta-carotenone involves the oxidative cleavage of beta-carotene using potassium permanganate (B83412) (KMnO4). This reaction yields a portfolio of apocarotenals through the cleavage of carbon double bonds, and also results in the formation of epoxides and semi-beta-carotenone. researchgate.netnih.gov The mechanism for this oxidative cleavage is understood to involve a preceding isomerization step. nih.gov

Beyond targeted chemical oxidation, semi-beta-carotenone can also arise from non-enzymatic degradation of carotenoids. This degradation can be induced by factors such as singlet oxygen, lipoxygenase cooxidation, or photooxidation. researchgate.net

While direct detailed synthetic schemes specifically for semi-beta-carotenone are less extensively described in the immediate search results compared to related apocarotenoids, multi-step reaction schemes have been developed for the synthesis of compounds like beta-apo-13-carotenone (B1663481), a related apocarotenone. osu.edu These syntheses can originate from precursors such as beta-ionylideneacetaldehyde. osu.edu Techniques employed in the synthesis of related apocarotenals, which could potentially be adapted or share common steps with semi-beta-carotenone synthesis, include Wadsworth-Emmons addition, reduction with lithium aluminum hydride (LAH), and oxidation using manganese dioxide (MnO2). osu.edu

Specialized synthesis is also employed to produce labeled versions of apocarotenoids for research purposes. For instance, deuterium-labeled apocarotenoid standards, including D3-beta-apo-13-carotenone, have been synthesized by commercial suppliers. scispace.com

Derivatization Strategies and Analogs (e.g., Semi-beta-carotenon-epoxide)

Derivatization of carotenoids and apocarotenoids allows for the creation of a diverse range of analogs with altered chemical properties. Semi-beta-carotenon-epoxide is one such analog that has been investigated, for example, through techniques like FT-IR spectroscopy. researchgate.net

The formation of epoxycarotenoids from beta-carotene is a known transformation and can be achieved through reactions with epoxidizing agents such as m-chloroperbenzoic acid (MCPBA). researchgate.net Notably, the oxidation of beta-carotene with KMnO4, which produces semi-beta-carotenone, can also lead to the formation of epoxides. researchgate.netnih.gov

The 5,6-epoxy structure is a significant motif in carotenoid chemistry, and 5,6-epoxy-beta-carotene is a major class of pigments found in higher plants. arkat-usa.org These 5,6-epoxy-carotenoids can undergo various transformations in biological and chemical systems, leading to the formation of diverse structures, including seco-carotenoids like semi-beta-carotenone, which features a 5,6-seco-5,6-dione-end-group. arkat-usa.org Beta-carotene 5,6-epoxide itself is classified as an epoxycarotenoid derived from beta-carotene. nih.gov

Synthetic strategies for generating carotenoid analogs and derivatives often utilize naturally occurring carotenoids as starting materials. google.comgoogle.com These synthetic compounds can be designed to possess conjugated polyene systems with varying numbers of double bonds (e.g., between 7 to 14) and can incorporate acyclic or cyclic structures with various substituents. google.com

In plants, putative derivatization mechanisms for beta-apocarotenoids, which encompass apocarotenones, include enzymatic transformations aimed at modifying the reactivity of the carbonyl moiety. These can involve oxidation to carboxylic acids, reduction to primary alcohols, reduction of allylic double bonds, and conjugation with glutathione. nih.gov While some apocarotenones like beta-apo-13-carotenone may not undergo certain enzymatic conversions (such as oxidation to carboxylic acids by specific enzymes), other derivatization pathways remain possible. nih.gov

Advanced Analytical Techniques for Semi Beta Carotenone Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental for elucidating the structural features of Semi-beta-carotenone, particularly its characteristic functional groups and conjugated system.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in carotenoids and their derivatives, including carbonyl (C=O) and carbon-carbon double bonds (C=C). nih.govresearchgate.netresearchgate.netresearchgate.net Studies on various carotenoids, including beta-carotenone (B13435531) (a related compound), have utilized FT-IR to identify characteristic absorption bands. nih.govresearchgate.netresearchgate.net For instance, the stretching vibrations of C=O and C=C bonds provide key information about the molecular structure. researchgate.net FT-IR can be particularly useful for the fast analysis of carotenoids, even with small sample sizes. nih.gov While specific FT-IR data for Semi-beta-carotenone is less commonly detailed in general carotenoid analysis literature compared to techniques like UV-Vis or MS, the principles applied to other carotenoid ketones and apocarotenoids are relevant. nih.govresearchgate.netresearchgate.net Characteristic FT-IR spectra of carotenoids often show bands in the 2800-3000 cm⁻¹ range corresponding to C-H stretching vibrations and around 700-750 cm⁻¹ for benzene (B151609) absorption (if present in the structure). researchgate.net The carbonyl group (C=O) in ketones typically shows absorption bands, and its exact position can be influenced by conjugation. nih.govmasterorganicchemistry.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Context of Carotenoid Derivatives

UV-Vis spectroscopy is routinely used in carotenoid analysis due to the strong absorption of light by their conjugated double bond systems in the visible and ultraviolet regions. researchgate.netnih.govmsu.edunih.govbowdoin.edu The characteristic UV-Vis spectrum of a carotenoid provides information about the length and nature of its conjugated system, including the presence of functional groups like carbonyls. bowdoin.edu Semi-beta-carotenone, being a keto-carotenoid, exhibits a UV-Vis spectrum influenced by its conjugated polyene chain and the carbonyl group. upj.ac.idfoodandnutritionjournal.org The maximum absorption wavelength (λmax) and the fine structure of the spectrum are indicative of the specific carotenoid structure. nih.govupj.ac.idnih.gov For example, studies on carotenoids in red fruit oil tentatively identified Semi-beta-carotenone based on its molecular ion and λmax in the range of 470–480 nm. upj.ac.id The absorption spectra of keto-carotenoids can show different fine structures depending on the solvent, indicating the presence of the keto group. upj.ac.id UV-Vis detection is often coupled with HPLC for the identification and quantification of carotenoids and their derivatives. nih.govfoodandnutritionjournal.orgoup.commdpi.commdpi.comfarmaciajournal.comcluster.is

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating Semi-beta-carotenone from complex matrices and other co-eluting compounds, enabling its subsequent detection and analysis. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is the most widely employed method for carotenoid analysis due to its precision and ability to separate individual compounds effectively. foodandnutritionjournal.orgmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly popular, often using C18 and C30 columns. foodandnutritionjournal.orgnih.govoup.commdpi.commdpi.com C30 columns are known for providing superior resolution for separating non-polar carotenoids and their isomers, which is beneficial for analyzing complex mixtures containing Semi-beta-carotenone and related structures. nih.govoup.commdpi.com Gradient elution systems using mobile phases containing solvents like methanol, acetonitrile, methyl-tert-butyl ether, and water are commonly used to achieve good separation of carotenoids with varying polarities. foodandnutritionjournal.orgnih.govmdpi.comresearchgate.net

UPLC, an evolution of HPLC, utilizes smaller particles (<2 µm) to achieve faster separations, improved resolution, and increased sensitivity. mdpi.commtoz-biolabs.comkaust.edu.saijsrtjournal.com UPLC is increasingly being used for carotenoid analysis, offering advantages in terms of speed and efficiency. mdpi.comresearchgate.netijsrtjournal.com Both HPLC and UPLC are typically coupled with detectors such as Photodiode Array (PDA) or UV-Vis detectors for quantifying carotenoids based on their absorbance. nih.govfoodandnutritionjournal.orgoup.commdpi.commdpi.comfarmaciajournal.comcluster.is

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

GC-MS is a powerful technique primarily used for the separation and identification of volatile compounds. creative-proteomics.comajchem-a.comtandfonline.com While Semi-beta-carotenone itself is a relatively large and less volatile molecule, GC-MS is highly relevant for analyzing volatile degradation products that may form from carotenoids under certain conditions, such as thermal processing or oxidation. creative-proteomics.comajchem-a.comtandfonline.comresearchgate.net Studies investigating the degradation of beta-carotene (B85742), a precursor to some apocarotenoids, have used GC-MS to identify volatile cleavage products like beta-ionone (B89335) and beta-cyclocitral. ajchem-a.comtandfonline.comresearchgate.net The identification is typically done by comparing the mass spectra and retention times of detected compounds with standards or mass spectral libraries. ajchem-a.comtandfonline.com

Coupled Analytical Approaches (e.g., LC-MS for Comprehensive Degradation Product Identification)

Coupled techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for comprehensive analysis of carotenoids and their derivatives, especially in complex samples or when studying degradation pathways. researchgate.netacs.orgnih.govmdpi.comcluster.isresearchgate.netkaust.edu.sacreative-proteomics.comresearchgate.netresearchgate.netacs.orgnih.govchromatographyonline.com

LC-MS, particularly HPLC-MS or UPLC-MS, is widely used for the identification and quantification of carotenoids and their degradation products. acs.orgnih.govmdpi.comcluster.isresearchgate.netmtoz-biolabs.comkaust.edu.sacreative-proteomics.comresearchgate.netresearchgate.netacs.orgnih.govchromatographyonline.com This hyphenated technique allows for the separation of a mixture by liquid chromatography followed by the detection and structural elucidation of the separated components by mass spectrometry. nih.govcreative-proteomics.com Various ionization techniques are used in LC-MS for carotenoid analysis, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.netacs.org APCI is often preferred for less polar compounds like carotenoids and related structures. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation data that is crucial for confirming the identity of known compounds and elucidating the structures of novel or unknown degradation products. nih.govcluster.iskaust.edu.sa LC-MS has been successfully applied to identify apocarotenals and other carbonyl compounds formed during the degradation of beta-carotene. researchgate.netnih.gov UPLC-MS methods offer enhanced sensitivity and speed for the analysis of carotenoid-derived compounds. acs.orgcluster.ismtoz-biolabs.comkaust.edu.sa Comprehensive two-dimensional liquid chromatography coupled with PDA and MS detection (LC×LC-PDA-MS) has also been applied to evaluate carotenoid composition and stability, demonstrating its power in separating and identifying a wide range of carotenoids and their degradation products in complex matrices. chromatographyonline.com

Methodological Challenges in Sample Preparation and Compound Stability for Analysis

Analyzing semi-beta-carotenone, like other carotenoids and their cleavage products (CPs), is complicated by its inherent instability and hydrophobicity. nih.govresearchgate.net These properties necessitate careful consideration during sample preparation, extraction, and the final analytical process to prevent artificial degradation and ensure the accurate representation of the original analyte profile. nih.govresearchgate.net

Sample Preparation Challenges:

Carotenoids, including semi-beta-carotenone, are sensitive to degradation induced by factors such as light, heat, oxygen, acids, and peroxides. cabidigitallibrary.org This sensitivity directly impacts sample preparation methods. For instance, exposure to acids can lead to oxidative decomposition, cis–trans isomerization, and the isomerization of epoxides. To minimize these issues, sample preparation often involves working with purified, freshly distilled solvents and protecting samples from light and oxygen, ideally under an inert atmosphere like nitrogen or in a vacuum. Storage at low temperatures, such as -20°C or -70°C, is also crucial for maintaining stability. cdc.gov

Extraction of carotenoids from various matrices, including biological samples and food products, requires methods that are efficient yet gentle enough to avoid degradation. Semi-beta-carotenone, being a relatively nonpolar compound, is generally soluble in organic solvents like hexane, chloroform, dichloromethane, and tetrahydrofuran. cdc.govmdpi.com However, the choice of solvent and extraction technique must balance extraction efficiency with the risk of promoting degradation. Some techniques, like liquid-liquid extraction or solid-phase extraction (SPE), have been employed for carotenoids, but they can be time-consuming or require environmentally unfriendly solvents. researchgate.net More advanced techniques like accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE) have shown promise for efficient extraction while potentially minimizing degradation. nih.gov

The presence of other compounds in the sample matrix can also pose challenges. For example, in biological samples like serum, hemolysis can interfere with the analysis of carotenoids. cdc.gov Overlap with other compounds during chromatographic separation can also occur, affecting accurate quantitation. cdc.gov

Compound Stability Challenges:

Semi-beta-carotenone is a degradation product of beta-carotene, and its stability is influenced by similar factors that affect the parent compound. Heat treatment, oxidation by various agents (such as potassium permanganate (B83412) or free radicals), and enzymatic oxidation can all lead to the formation and further degradation of semi-beta-carotenone. nih.govuni-graz.at

Research on the stability of beta-carotene provides insights into the likely stability challenges for semi-beta-carotenone. Beta-carotene stability decreases significantly with increasing temperature. cabidigitallibrary.org Low water activity can also promote degradation, although temperature typically has a more pronounced effect. nih.gov Encapsulation has been explored as a method to improve the stability of beta-carotene, suggesting that similar approaches might be beneficial for preserving semi-beta-carotenone in samples or standards. mdpi.com

Maintaining the stability of standards and stock solutions of semi-beta-carotenone is critical for accurate quantitative analysis. Stock solutions of carotenoids are often stored in glass vials under nitrogen at low temperatures and can have limited stability, requiring fresh preparation or frequent verification. cdc.gov The choice of solvent for dissolving standards also plays a role in stability. diva-portal.org

Detailed Research Findings and Data:

While specific detailed research findings and data tables solely focused on the stability and sample preparation challenges of semi-beta-carotenone are limited in the provided search results, the information available on beta-carotene and other apocarotenoids offers relevant insights.

Studies on beta-carotene degradation demonstrate the impact of temperature and water activity on its stability. For example, one study observed a significant loss of beta-carotene at elevated temperatures over time. nih.govcabidigitallibrary.org

Semi-beta-carotenone has been identified as a product of beta-carotene degradation induced by agents like potassium permanganate. nih.govuni-graz.at This highlights its nature as a potentially transient intermediate or end-product in oxidative processes.

The challenges in separating and identifying carotenoids and their degradation products are also documented. HPLC is a primary analytical technique, often coupled with UV/Vis or mass spectrometry detection to separate and quantify these compounds. cdc.govmdpi.comchromsystems.com However, achieving reliable separation of complex mixtures of carotenoids and their various oxidation products, including isomers, can be challenging and may require specialized columns or multi-dimensional chromatography. cdc.govmdpi.com

While no specific data tables for semi-beta-carotenone stability under various conditions were found, the principles governing the stability of its precursor and related compounds are applicable. The degradation kinetics of beta-carotene under different conditions (temperature, oxygen level, water activity) have been studied, showing first-order reaction kinetics in some cases. nih.govmdpi.com

The hydrophobicity of carotenoids necessitates their extraction into organic solvents. The efficiency of different solvent systems for extracting beta-carotene and other apocarotenoids has been investigated, with methods like SFE showing high recovery rates. nih.gov

The following table summarizes some general challenges in carotenoid analysis, which are applicable to semi-beta-carotenone:

ChallengeDescriptionImpact on AnalysisMitigation Strategies
Compound Instability Sensitivity to light, heat, oxygen, acids, and peroxides.Degradation during sample handling, preparation, and analysis, leading to inaccurate results.Work in the dark, use inert atmosphere (nitrogen, vacuum), low temperatures, fresh solvents, minimize exposure to degrading agents.
Hydrophobicity Limited solubility in water, requiring organic solvents for extraction and analysis.Challenges in extracting from aqueous matrices and potential issues with chromatographic methods.Use appropriate organic solvents or solvent mixtures, specialized extraction techniques (e.g., SFE, ASE). nih.govmdpi.com
Matrix Effects Interference from other compounds in complex samples (e.g., biological fluids, food matrices).Signal suppression or enhancement, co-elution with analytes, affecting accuracy and sensitivity.Clean-up steps during sample preparation (e.g., SPE), use of internal standards, selective detection methods (e.g., MS). cdc.govchromsystems.com
Isomerization Formation of cis/trans isomers, particularly under exposure to light or heat.Multiple peaks for the same compound in chromatography, complicating identification and quantification.Control light and temperature exposure, use chromatographic methods capable of resolving isomers. mdpi.com
Low Concentration Semi-beta-carotenone may be present at low concentrations as a degradation product in some samples.Requires highly sensitive analytical techniques.Use sensitive detection methods (e.g., MS), potentially requiring sample pre-concentration. mdpi.com

Further research specifically focused on the stability profile and optimized sample preparation methods for semi-beta-carotenone would be beneficial for improving the accuracy and reliability of its analysis.

Future Research Directions and Emerging Areas

Elucidation of Undefined Enzymatic Pathways Leading to Semi-beta-carotenone Formation

The biosynthesis of carotenoids is a complex process involving various enzymes. While the main pathways leading to major carotenoids like beta-carotene (B85742) are relatively well-characterized, the specific enzymatic routes resulting in the formation of secocarotenoids such as semi-beta-carotenone are less understood uab.catfrontiersin.orgnih.gov. Future research needs to focus on identifying the specific enzymes, likely carotenoid cleavage dioxygenases (CCDs) or other oxidative enzymes, responsible for the eccentric cleavage of precursor carotenoids (potentially beta-carotene) that leads to the formation of semi-beta-carotenone oup.commdpi.comresearchgate.net. Studies involving enzyme characterization, gene identification, and metabolic engineering in relevant organisms (plants, fungi, or bacteria) could help elucidate these undefined pathways uab.catfrontiersin.orgmdpi.com. Understanding the regulatory mechanisms controlling the activity of these enzymes is also a critical area for future investigation frontiersin.org.

Development of Novel Analytical Approaches for Trace Detection and Isomer Analysis

Analyzing carotenoids and their derivatives, including semi-beta-carotenone, presents analytical challenges due to their structural diversity, instability, and the presence of various isomers rsc.orgmdpi.comresearchgate.net. Semi-beta-carotenone, being a less abundant secocarotenoid, requires highly sensitive and specific analytical methods for trace detection in complex biological or environmental matrices. Future research should aim at developing novel approaches, potentially utilizing advanced chromatography techniques coupled with high-resolution mass spectrometry, to improve sensitivity and enable accurate quantification at very low concentrations rsc.orgmdpi.comresearchgate.net. Furthermore, the presence of geometrical (cis/trans) and potentially other isomers of semi-beta-carotenone necessitates the development of methods capable of separating and identifying these different forms, as their biological activities may vary rsc.orguab.cat. Research into sample preparation techniques that minimize degradation and isomerization during analysis is also crucial researchgate.net.

Investigation of Specific Biological Functions in Diverse Organisms (non-human)

While the biological functions of many common carotenoids are established (e.g., light harvesting, photoprotection, precursor to vitamin A), the specific roles of secocarotenoids like semi-beta-carotenone in diverse non-human organisms remain largely unexplored researchgate.netscispace.comresearchgate.net. Future research should investigate the presence and potential functions of semi-beta-carotenone in various organisms, including plants, fungi, bacteria, and invertebrates uab.catmdpi.comresearchgate.netscispace.com. This could involve studying its accumulation in different tissues or developmental stages, assessing its response to environmental stimuli, and exploring its potential roles in processes such as signaling, stress response, or interaction with other molecules nih.govmdpi.comscispace.com. Given that some apocarotenoids have been shown to act as signaling molecules or interact with nuclear receptors, investigating similar roles for semi-beta-carotenone in non-human systems could be a fruitful area of research researchgate.netnih.govresearchgate.net.

Advanced Computational and Theoretical Studies on Reactivity and Interactions

Computational and theoretical studies can provide valuable insights into the chemical properties, reactivity, and interactions of semi-beta-carotenone at a molecular level nih.govresearchgate.net. Future research should utilize advanced computational methods, such as density functional theory (DFT) and molecular dynamics simulations, to study the electronic structure, stability, and potential reaction pathways of semi-beta-carotenone. These studies could help predict its susceptibility to oxidation or other transformations and its potential interactions with enzymes, receptors, or other biomolecules nih.govresearchgate.net. In silico modeling could also aid in understanding how its unique secocarotenoid structure influences its physical and chemical properties compared to cyclic carotenoids. Such theoretical studies can guide experimental research by predicting potential biological activities or degradation products.

Q & A

Q. How should conflicting findings about semi-beta-carotenone’s antioxidant vs. pro-oxidant effects be addressed in reviews?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines):
  • Search Strategy : Use databases like PubMed/Scopus with keywords: “semi-beta-carotenone AND (antioxidant OR pro-oxidant)”.
  • Bias Assessment : Apply ROBIS tool to evaluate study quality.
  • Meta-Regression : Explore covariates (e.g., assay type, concentration range) to explain heterogeneity.
    Highlight knowledge gaps in the discussion, proposing targeted experiments for resolution .

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Semi-beta-carotenone

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